molecular formula C7H14Cl2N4 B2582010 3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride CAS No. 2241107-34-4

3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride

Cat. No.: B2582010
CAS No.: 2241107-34-4
M. Wt: 225.12
InChI Key: ZGIOTHBFKAPWLM-DTQHMAPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H12N42HCl It is a derivative of cyclobutanamine, where the cyclobutane ring is substituted with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The cyclobutanamine derivative can be synthesized by reacting cyclobutanone with hydrazine to form cyclobutanone hydrazone, followed by reduction to cyclobutanamine. The final step involves the reaction of cyclobutanamine with an azide to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-triazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The cyclobutanamine moiety can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1H-1,2,3-Triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is unique due to the presence of the cyclobutane ring, which imparts rigidity and distinct steric properties. This makes it a valuable scaffold for designing molecules with specific spatial arrangements and interactions.

Properties

IUPAC Name

3-(triazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c8-7-3-6(4-7)5-11-2-1-9-10-11;;/h1-2,6-7H,3-5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIOTHBFKAPWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CN2C=CN=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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